molecular formula C20H14N2O B15063230 4'-(Quinoxalin-2-yl)-[1,1'-biphenyl]-4-ol CAS No. 61538-78-1

4'-(Quinoxalin-2-yl)-[1,1'-biphenyl]-4-ol

Cat. No.: B15063230
CAS No.: 61538-78-1
M. Wt: 298.3 g/mol
InChI Key: HWIJFMCMWKAHMI-UHFFFAOYSA-N
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Description

4’-(Quinoxalin-2-yl)-[1,1’-biphenyl]-4-ol is a complex organic compound that features a quinoxaline moiety attached to a biphenyl structure with a hydroxyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Quinoxalin-2-yl)-[1,1’-biphenyl]-4-ol typically involves the condensation of 2-bromo-4’-hydroxyacetophenone with o-phenylenediamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoxaline ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 4’-(Quinoxalin-2-yl)-[1,1’-biphenyl]-4-ol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4’-(Quinoxalin-2-yl)-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoxaline ring and the biphenyl moiety.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline and biphenyl derivatives.

Scientific Research Applications

4’-(Quinoxalin-2-yl)-[1,1’-biphenyl]-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Quinoxalin-2-yl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure with similar biological activities.

    Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.

    Biphenyl derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

4’-(Quinoxalin-2-yl)-[1,1’-biphenyl]-4-ol is unique due to the combination of the quinoxaline and biphenyl moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

61538-78-1

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

4-(4-quinoxalin-2-ylphenyl)phenol

InChI

InChI=1S/C20H14N2O/c23-17-11-9-15(10-12-17)14-5-7-16(8-6-14)20-13-21-18-3-1-2-4-19(18)22-20/h1-13,23H

InChI Key

HWIJFMCMWKAHMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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